Cas no 2228468-55-9 (2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal)
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal Chemical and Physical Properties
Names and Identifiers
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- 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal
- EN300-1745080
- 2228468-55-9
-
- Inchi: 1S/C9H11NOS/c1-6(4-11)9-8(7-2-3-7)10-5-12-9/h4-7H,2-3H2,1H3
- InChI Key: IZTRPIZJYMDUHE-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1C(C=O)C)C1CC1
Computed Properties
- Exact Mass: 181.05613515g/mol
- Monoisotopic Mass: 181.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.2Ų
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745080-0.05g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 0.05g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1745080-0.1g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 0.1g |
$1777.0 | 2023-09-20 | ||
| Enamine | EN300-1745080-0.25g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 0.25g |
$1858.0 | 2023-09-20 | ||
| Enamine | EN300-1745080-0.5g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 0.5g |
$1938.0 | 2023-09-20 | ||
| Enamine | EN300-1745080-1.0g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 1g |
$2019.0 | 2023-06-03 | ||
| Enamine | EN300-1745080-2.5g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 2.5g |
$3957.0 | 2023-09-20 | ||
| Enamine | EN300-1745080-5.0g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 5g |
$5854.0 | 2023-06-03 | ||
| Enamine | EN300-1745080-10.0g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 10g |
$8680.0 | 2023-06-03 | ||
| Enamine | EN300-1745080-1g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 1g |
$2019.0 | 2023-09-20 | ||
| Enamine | EN300-1745080-5g |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal |
2228468-55-9 | 5g |
$5854.0 | 2023-09-20 |
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal
Professional Introduction to 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal (CAS No. 2228468-55-9)
2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This compound, identified by the CAS number 2228468-55-9, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a cyclopropyl group and a thiazole moiety in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.
The compound's molecular framework consists of an aldehyde functional group (-CHO) attached to a propyl chain, which is further substituted with a thiazole ring. The thiazole ring itself is a heterocyclic structure containing sulfur and nitrogen atoms, making it a versatile scaffold for medicinal chemistry. This particular arrangement of atoms not only contributes to the compound's reactivity but also influences its interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of thiazole derivatives. Thiazole-based compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group into the thiazole framework can enhance the metabolic stability and binding affinity of the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the importance of optimizing the substitution patterns on the thiazole ring to achieve desired pharmacological effects. For instance, modifications at the 4-position of the thiazole ring can significantly alter the compound's biological activity. The addition of a cyclopropyl group at this position has been shown to improve solubility and bioavailability, which are critical factors for drug efficacy.
The aldehyde group in 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal serves as a key functional handle for further chemical modifications. This allows for the synthesis of more complex derivatives through condensation reactions with various nucleophiles. Such modifications can lead to the development of novel compounds with enhanced therapeutic profiles.
One of the most promising applications of this compound is in the field of oncology. Thiazole derivatives have demonstrated significant potential as kinase inhibitors, which are crucial in targeting abnormal cell growth. The cyclopropyl group enhances binding interactions with protein targets, leading to improved inhibition rates. Preliminary in vitro studies have shown that derivatives of 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal exhibit potent activity against several cancer cell lines.
In addition to its anticancer properties, this compound has shown promise in treating inflammatory diseases. Inflammatory pathways are often dysregulated in conditions such as rheumatoid arthritis and inflammatory bowel disease. The structural features of 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal allow it to interact with key enzymes involved in these pathways, potentially leading to novel therapeutic interventions.
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as transition metal catalysis have been employed to improve yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
The pharmacokinetic profile of this compound is another area of active investigation. Understanding how the body processes and eliminates a drug is essential for determining its dosing regimen and potential side effects. Preliminary studies suggest that 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal exhibits favorable pharmacokinetic properties, including good absorption and moderate metabolic clearance.
Future research aims to explore additional derivatives of this compound to enhance its therapeutic efficacy and safety profile. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify promising candidates for further development. These approaches will accelerate the discovery process and bring new treatments to patients more quickly.
The integration of machine learning algorithms into drug discovery has revolutionized how new compounds are designed and optimized. These tools can predict biological activity based on molecular structure, allowing researchers to prioritize promising candidates efficiently. The use of such technologies in conjunction with traditional experimental methods has significantly sped up the development pipeline for novel therapeutics.
In conclusion, 2-(4-cyclopropyl-1,3-thiazol-5-yl)propanal (CAS No. 2228468-55-9) represents a promising lead compound in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in developing new drugs for various diseases. Continued investigation into this compound and its derivatives holds great potential for advancing medical treatments and improving patient outcomes.
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